molecular formula C18H20ClN3O2 B15118117 Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate

Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate

Cat. No.: B15118117
M. Wt: 345.8 g/mol
InChI Key: QUHLAFYRQMKRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent with a similar pyridazine core.

    Emorfazone: An anti-inflammatory agent with a pyridazine structure.

    Pyridaben: A herbicide with a pyridazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate

InChI

InChI=1S/C18H20ClN3O2/c1-2-24-18(23)14-9-11-22(12-10-14)17-8-7-16(20-21-17)13-3-5-15(19)6-4-13/h3-8,14H,2,9-12H2,1H3

InChI Key

QUHLAFYRQMKRQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.